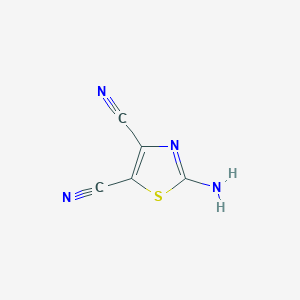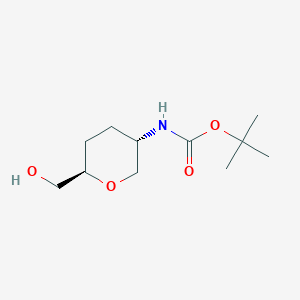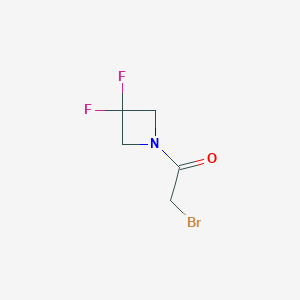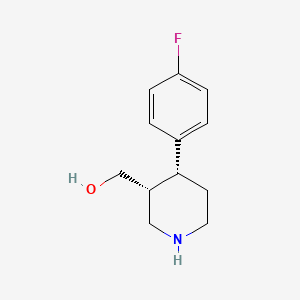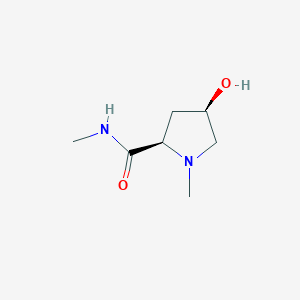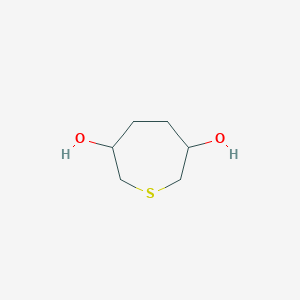
Thiepane-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiepane-3,6-diol is a heterocyclic organic compound with the molecular formula C6H12O2S It features a seven-membered ring containing a sulfur atom and two hydroxyl groups at the 3rd and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiepane-3,6-diol can be synthesized through several methods. One common approach involves the reduction of hydroxythiepanone. The hydroxythiepanone can be prepared from chloro acid through a series of steps, including intra-molecular acyloin condensation . The reduction of hydroxythiepanone to this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Thiepane-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: As mentioned, hydroxythiepanone can be reduced to this compound using reducing agents like LiAlH4 or NaBH4.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: this compound.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
Thiepane-3,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of thiepane-3,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfur atom in the ring can also participate in redox reactions, affecting cellular processes .
Similar Compounds:
Ethylene glycol (C2H6O2): A simple diol with two hydroxyl groups.
Propylene glycol (C3H8O2): Another diol with applications in food and medicine.
1,4-Butanediol (C4H10O2): Used in the production of plastics and fibers
Uniqueness: this compound is unique due to its seven-membered ring structure containing a sulfur atom. This gives it distinct chemical properties compared to other diols, such as enhanced reactivity and the ability to participate in specific redox reactions .
Propiedades
Fórmula molecular |
C6H12O2S |
|---|---|
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
thiepane-3,6-diol |
InChI |
InChI=1S/C6H12O2S/c7-5-1-2-6(8)4-9-3-5/h5-8H,1-4H2 |
Clave InChI |
PXTAQMLYMSBEKL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CSCC1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


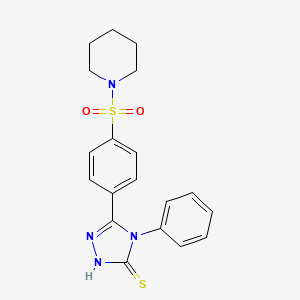


![2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765862.png)
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
